molecular formula C15H17N3O B14435700 Nicotinamide, 2-anilino-N-ethyl-6-methyl- CAS No. 78593-73-4

Nicotinamide, 2-anilino-N-ethyl-6-methyl-

Cat. No.: B14435700
CAS No.: 78593-73-4
M. Wt: 255.31 g/mol
InChI Key: DBPJBGGAFKSAML-UHFFFAOYSA-N
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Description

Nicotinamide, 2-anilino-N-ethyl-6-methyl- is a derivative of nicotinamide, which is a form of vitamin B3 This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nicotinamide, 2-anilino-N-ethyl-6-methyl- can be achieved through several methods. One common approach involves the reaction of 2-chloronicotinic acid with aniline in the presence of a base such as pyridine and a catalyst like para-toluenesulfonic acid under reflux conditions. This method typically requires long reaction times and the use of non-green solvents like DMF or xylene .

An alternative, more environmentally friendly method involves a solvent-free and catalyst-free synthesis. This approach uses primary aromatic amines and results in high yields, short reaction times, and a simpler work-up process .

Industrial Production Methods

Industrial production of Nicotinamide, 2-anilino-N-ethyl-6-methyl- often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. The solvent-free and catalyst-free method is particularly attractive for industrial applications due to its green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Nicotinamide, 2-anilino-N-ethyl-6-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Nicotinamide, 2-anilino-N-ethyl-6-methyl- has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nicotinamide, 2-anilino-N-ethyl-6-methyl- is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications can enhance its efficacy in certain applications compared to its analogs.

Conclusion

Nicotinamide, 2-anilino-N-ethyl-6-methyl- is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and properties make it a valuable subject of study for researchers and industry professionals alike.

Properties

CAS No.

78593-73-4

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

2-anilino-N-ethyl-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C15H17N3O/c1-3-16-15(19)13-10-9-11(2)17-14(13)18-12-7-5-4-6-8-12/h4-10H,3H2,1-2H3,(H,16,19)(H,17,18)

InChI Key

DBPJBGGAFKSAML-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(N=C(C=C1)C)NC2=CC=CC=C2

Origin of Product

United States

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